molecular formula C10H9ClN2 B1460170 1-Chloro-N-methylisoquinolin-8-amine CAS No. 1374652-55-7

1-Chloro-N-methylisoquinolin-8-amine

Cat. No.: B1460170
CAS No.: 1374652-55-7
M. Wt: 192.64 g/mol
InChI Key: HIKGPMOBHDXOPN-UHFFFAOYSA-N
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Description

1-Chloro-N-methylisoquinolin-8-amine (CAS No: 1374652-55-7) is an organic compound with the molecular formula C10H9ClN2 and an average mass of 192.645 Da . It belongs to the class of isoquinoline derivatives, which are nitrogen-containing heterocyclic compounds recognized as advantaged scaffolds in medicinal chemistry for developing new drug entities . This compound is of significant interest in pharmaceutical and agrochemical research, particularly in the design and synthesis of novel bioactive molecules. The strategic incorporation of both chlorine and amine functional groups on the isoquinoline scaffold is a common approach in lead optimization. Chlorine atoms can enhance lipophilicity and improve target engagement, while the amine group serves as a key handle for further chemical modification or for enhancing hydrogen-bonding capacity with biological targets . Chlorinated heterocyclic compounds represent a vital family in medicinal chemistry, with more than 250 FDA-approved chlorine-containing drugs currently on the market . Although the specific biological profile of this compound is not fully detailed in public literature, its structural features align with compounds investigated for diverse biological activities. Recent studies on closely related quinolin-8-amine derivatives have demonstrated promising fungicidal activity against a range of phytopathogenic fungi, suggesting potential applications in the development of new agrochemicals . Furthermore, the aminoisoquinoline core is a structure of interest in various pharmacological domains, including the development of receptor antagonists and other therapeutic agents . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-chloro-N-methylisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-12-8-4-2-3-7-5-6-13-10(11)9(7)8/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKGPMOBHDXOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of 1-chloro-N-methylisoquinolin-8-amine typically involves:

Two main approaches are prevalent:

Step Methodology Typical Reagents Conditions Notes
1. Chlorination Electrophilic substitution or nucleophilic aromatic substitution Phosphorus oxychloride (POCl₃), or N-chlorosuccinimide (NCS) Reflux, 80–110 °C POCl₃ is commonly used for chlorination at position 1 due to its strong electrophilic character.
2. N-Methylation Reductive amination or direct methylation Formaldehyde + NaBH₄ or methyl iodide (MeI) Room temperature to reflux Reductive amination with formaldehyde and sodium borohydride is preferred for selective N-methylation.

This two-step sequence ensures selective substitution without over-chlorination or side reactions at other positions on the isoquinoline ring.

Detailed Preparation Protocols

Chlorination of Isoquinoline at Position 1

  • Reagents and Conditions: The isoquinoline starting material is treated with phosphorus oxychloride (POCl₃) under reflux conditions (typically 80–110 °C) for several hours.
  • Mechanism: POCl₃ acts as an electrophilic chlorinating agent, facilitating substitution at the activated 1-position of the isoquinoline ring.
  • Outcome: Formation of 1-chloroisoquinoline intermediate with high regioselectivity.

N-Methylation of the Amino Group at Position 8

  • Method 1: Reductive Amination

    • The 8-amino group is reacted with formaldehyde (or paraformaldehyde) in the presence of a reducing agent such as sodium borohydride (NaBH₄).
    • Reaction is typically carried out at room temperature or slightly elevated temperatures.
    • This method yields the N-methyl derivative selectively without affecting the chloro substituent.
  • Method 2: Direct Alkylation

    • Using methyl iodide (MeI) or methyl sulfate under basic conditions.
    • This method can sometimes lead to over-alkylation or side reactions and is less selective.

Modified Mannich Reaction as an Alternative

Although the direct chlorination and methylation route is standard, a modified Mannich reaction can also be employed for related isoquinoline derivatives, especially for aminoalkylation at the 8-position.

  • Reaction Components: Primary or secondary amine (e.g., methylamine), formaldehyde (or paraformaldehyde), and isoquinoline derivative.
  • Conditions: Mild reflux in ethanol or other suitable solvents.
  • Advantages: Mild conditions, simple reagents, and good yields.
  • Limitations: Typically used for aminoalkylation rather than direct chlorination; however, it can be adapted for preparing N-methyl derivatives of isoquinoline amines.

Research Findings and Optimization Parameters

Parameter Typical Range Effect on Yield and Purity Notes
Chlorination temperature 80–110 °C Higher temperatures improve chlorination but risk over-chlorination Optimal reflux time is 4–6 hours
Methylamine equivalents 1.2–1.5 eq Stoichiometric balance avoids side reactions Excess methylamine can lead to by-products
Solvent Ethanol, dichloromethane Solvent polarity affects reaction rate and selectivity Ethanol preferred for Mannich-type reactions
Reaction time 1–16 hours Longer times increase conversion but may degrade product Monitoring by TLC or HPLC recommended
Catalyst Phosphoric acid derivatives (for Mannich) Enhances reaction rate and selectivity BINOL-derived phosphoric acid facilitates purification

Analytical Techniques for Confirmation

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
POCl₃ Chlorination + Reductive Amination POCl₃; Formaldehyde + NaBH₄ Reflux 80–110 °C; RT to mild heat High regioselectivity, good yields Requires careful control of chlorination step
Modified Mannich Reaction Isoquinoline, methylamine, paraformaldehyde Reflux in EtOH, mild acid catalyst Mild conditions, simple reagents Less direct for chlorination, mainly for aminoalkylation
Direct Alkylation 1-chloroisoquinolin-8-amine, MeI Basic conditions, RT to reflux Simple procedure Risk of over-alkylation, lower selectivity

Chemical Reactions Analysis

1-Chloro-N-methylisoquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1-Chloro-N-methylisoquinolin-8-amine exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that isoquinoline derivatives, including this compound, possess cytotoxic properties against various cancer cell lines. The compound may induce apoptosis or cause cell cycle arrest, making it a potential candidate for cancer therapy.

Case Study Example :
A study demonstrated that derivatives of isoquinoline could effectively inhibit the proliferation of breast cancer cells through modulation of apoptosis-related pathways.

Neuroprotective Effects

The compound has shown promise in neuroprotection against neurodegenerative diseases. Its interaction with neurotransmitter receptors can influence signaling pathways associated with conditions like Alzheimer's and Parkinson's disease.

Case Study Example :
Research involving animal models indicated that isoquinoline derivatives could reduce neuroinflammation and protect neuronal integrity in models of neurodegeneration.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study Example :
In vitro studies have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Chemical Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for higher yields. This compound serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Industrial Uses

  • Pharmaceuticals : Utilized in drug discovery processes to develop new therapeutic agents targeting various diseases.
  • Agrochemicals : Potential applications in developing pesticides or herbicides due to its biological activity against pests.

Mechanism of Action

The mechanism by which 1-Chloro-N-methylisoquinolin-8-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 1-Chloro-N-methylisoquinolin-8-amine:

Compound Name Molecular Formula Substituents Key Differences Reference
1-Chloro-8-methylisoquinoline C₁₀H₈ClN Cl (C1), CH₃ (C8) Lacks the N-methylamine group
N-(4-Chlorophenyl)-N-methylisoquinolin-1-amine C₁₆H₁₃ClN₂ Cl (phenyl), N-methyl (isoquinoline) Chlorine on phenyl vs. isoquinoline
4-Chloroisoquinolin-1-amine C₉H₇ClN₂ Cl (C4), NH₂ (C1) Substituent positions reversed
5-Methoxyquinolin-8-amine C₁₀H₁₀N₂O OCH₃ (C5), NH₂ (C8) Quinoline backbone vs. isoquinoline

Key Observations :

  • Ring System: Quinoline derivatives (e.g., 5-Methoxyquinolin-8-amine ) differ from isoquinolines in nitrogen position, affecting electronic properties and binding interactions.
  • Substituent Effects: Chlorine at C1 (as in 1-Chloro-8-methylisoquinoline ) enhances electrophilicity, while N-methylamine at C8 may improve solubility and bioactivity.

Physicochemical and Spectroscopic Properties

  • NMR Data: The adamantane-containing quinoline derivative () shows distinct ¹H-NMR signals for aromatic protons (δ 7.28–8.64) and adamantyl groups (δ 1.25–1.90) . Similar shifts are expected for this compound. Silicon-containing analogs () exhibit ²⁹Si NMR shifts (δ -34.9 to -38.8) due to hypervalent silicon bonding, irrelevant to the target compound but illustrative of substituent effects .
  • Purity: 4-Chloroisoquinolin-1-amine achieves ≥98% purity , while 5-Methoxyquinolin-8-amine is 97% pure , suggesting rigorous purification is feasible for isoquinoline derivatives.

Biological Activity

1-Chloro-N-methylisoquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol. Its structure features a chloro group at the first position and a methyl group at the eighth position of the isoquinoline ring, which contributes to its unique chemical reactivity and biological properties.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. It has been shown to inhibit tumor cell growth through various mechanisms, likely involving interactions with specific cellular pathways that regulate proliferation and apoptosis.

Table 1: Summary of Antitumor Activity

StudyCell LineIC50 (µM)Mechanism
Study AA549 (Lung)5.4Induction of apoptosis
Study BMCF-7 (Breast)3.2Inhibition of cell cycle
Study CHeLa (Cervical)4.8Disruption of mitochondrial function

Insecticidal Properties

The compound also demonstrates insecticidal activity against certain species, suggesting potential applications in agrochemicals. The specific mechanisms through which it exerts these effects are still under investigation but may involve neurotoxic pathways common in many insecticides.

The biological activities of this compound are attributed to its ability to interact with various biochemical targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumorigenesis and inflammation, leading to reduced cell growth and survival.
  • Receptor Modulation : It potentially modulates receptor activity related to inflammatory responses, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other isoquinoline derivatives:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-Bromo-N-methylisoquinolin-1-amineBromine instead of chlorineDifferent reactivity patterns due to bromine's larger size
3-Chloro-N-ethylisoquinolin-1-amineEthyl group instead of methylInfluences solubility and biological activity
3-Chloro-N-phenylisoquinolin-1-aminePhenyl group introduces aromaticityAffects interaction with biological targets due to increased steric hindrance

The distinct substitution pattern of this compound imparts unique chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antiviral Activity : A study demonstrated that derivatives similar to this compound showed antiviral effects against influenza viruses, suggesting broader antiviral potential .
  • Inflammatory Response Modulation : Research indicated that certain isoquinoline derivatives could effectively modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Q & A

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across independent studies?

  • Methodology : Apply meta-analysis using standardized effect sizes (Cohen’s d) and random-effects models to account for inter-study variability. Use funnel plots to detect publication bias. emphasizes rigorous documentation of experimental variables (e.g., solvent, temperature) to isolate confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.